Antifungal agent 40

Catalog No.
S15747974
CAS No.
M.F
C22H20Cl2N4Se
M. Wt
490.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Antifungal agent 40

Product Name

Antifungal agent 40

IUPAC Name

1-[2-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-2-imidazol-1-ylethyl]selanylethyl]imidazole

Molecular Formula

C22H20Cl2N4Se

Molecular Weight

490.3 g/mol

InChI

InChI=1S/C22H20Cl2N4Se/c23-19-5-1-17(2-6-19)21(13-27-11-9-25-15-27)29-22(14-28-12-10-26-16-28)18-3-7-20(24)8-4-18/h1-12,15-16,21-22H,13-14H2

InChI Key

MAQRMAREYLDICZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CN2C=CN=C2)[Se]C(CN3C=CN=C3)C4=CC=C(C=C4)Cl)Cl

Antifungal agent 40 (Compound A03, Formula: C22H20Cl2N4Se) is a synthetic selenium-containing bis-triazole derivative designed to target lanosterol 14α-demethylase (CYP51). Unlike conventional first-generation azoles, this compound is structurally optimized to extend into the narrow hydrophobic pocket II of Candida albicans CYP51. For procurement professionals and principal investigators, this compound serves as a critical reference material for structural biology, competitive binding assays, and the development of next-generation antifungal scaffolds. Its inclusion of a selenium atom provides distinct electronic and steric properties, making it a valuable precursor and benchmark in medicinal chemistry programs focused on overcoming azole resistance and biofilm formation [1].

Research Fit

Selenium-containing miconazole analog for CYP51 inhibition studies
Activity against fluconazole-resistant Candida in susceptibility assays
Tool compound for structure-activity relationship (SAR) investigations

Generic substitution with standard azoles like fluconazole or miconazole is insufficient for advanced resistance modeling and structural mapping. Conventional triazoles lack the specific steric bulk and heteroatom geometry required to fully occupy the hydrophobic pocket II of CYP51, limiting their utility in competitive binding assays. Furthermore, standard fluconazole is ineffective against mature fungal biofilms and resistant strains, often requiring concentrations exceeding 32 μg/mL to show any effect. Procuring Antifungal agent 40 provides a validated scaffold that actively disrupts biofilm formation in fluconazole-resistant C. albicans at sub-microgram concentrations, ensuring assay reproducibility when a potent, pocket-II-specific positive control is required [1].

Substitution Risk

Selenium substitution alters CYP51 bindingConventional azoles lack selenium-mediated hydrophobic pocket II engagement, limiting direct substitution for mechanistic studies.
Activity profile differs vs fluconazole-resistant strainsMiconazole and other azoles show minimal activity against resistant isolates; this compound maintains reported inhibitory effects.
Cytotoxicity and hemolytic profile require contextHemolytic activity may differ from miconazole, but measurable cytotoxicity against human cell lines must be considered in assay design.

Mainstream Laboratory Workflow Fit: CYP51 Competitive Binding and Pocket II Mapping

In standard sterol profiling and CYP51 inhibition workflows, standard azoles often fail to probe the full steric dimensions of the enzyme's active site. Antifungal agent 40 is specifically validated to extend into the narrow hydrophobic pocket II of C. albicans CYP51. GC-MS analysis confirms its ability to block lanosterol 14α-demethylase at 1-8 μg/mL over 16 hours. For laboratories conducting competitive binding assays or X-ray crystallography, procuring this exact selenium-containing bis-triazole provides a structurally distinct probe that outperforms baseline fluconazole in pocket II occupation, ensuring robust mapping of resistance mutations [1].

Evidence DimensionCYP51 target engagement and pocket II occupation
Target Compound DataInhibits CYP51 at 1-8 μg/mL (16 h) via specific pocket II extension
Comparator Or BaselineStandard fluconazole (lacks optimal pocket II extension)
Quantified DifferenceProvides specific steric occupation of pocket II for structural assays
ConditionsGC-MS analysis of sterol profiles in C. albicans

Procuring this specific compound allows structural biologists and medicinal chemists to accurately map and target the hydrophobic pocket II of CYP51 in resistance models.

C. albicans MIC
Head-to-head
Agent 40: 0.01 μg/mL vs Miconazole: 25 μg/mL
Supports CYP51 inhibition assay at lower concentrations
Broth microdilution; C. albicans 5314

Application-Critical Performance: Disruption of Fluconazole-Resistant Biofilms

Fungal biofilms introduce severe reproducibility challenges in standard antifungal screening workflows, as conventional agents like fluconazole lose efficacy. Antifungal agent 40 delivers application-critical performance by actively inhibiting biofilm formation in fluconazole-resistant C. albicans at a highly potent concentration of 0.5 μg/mL (1.5-24 h). Compared to fluconazole, which typically requires >32 μg/mL to impact biofilms, this compound provides a >60-fold increase in potency. This makes it an indispensable positive control for industrial and academic laboratories validating new antibiofilm formulations [1].

Evidence DimensionAntibiofilm activity against FCZ-resistant C. albicans
Target Compound DataActive biofilm inhibition at 0.5 μg/mL (1.5-24 h)
Comparator Or BaselineFluconazole (typically >32 μg/mL for biofilm inhibition)
Quantified Difference>60-fold higher potency in biofilm disruption models
ConditionsIn vitro biofilm formation assay, FCZ-resistant C. albicans

Buyers screening novel antibiofilm agents require a highly potent, resistance-breaking positive control to validate assay sensitivity.

Resistant Strain Activity
Class-level
Reported excellent inhibitory effects against fluconazole-resistant fungi
Enables CYP51 research in azole-resistant backgrounds
Qualitative assessment; panel of 13 pathogenic fungi

Scaffold Suitability: Defined Toxicity Baselines for Lead Optimization

When developing novel selenium-containing azoles, establishing a reliable toxicity baseline is critical for structure-activity relationship (SAR) workflows. Antifungal agent 40 exhibits a defined cytotoxicity profile, including an IC50 of 0.98 μM in PC-3 cells, and a high hemolysis rate in rabbit erythrocytes at 2-32 μg/mL (3 h). Rather than a drawback, this predictable off-target profile makes it a highly suitable reference scaffold. Procurement of this specific compound allows medicinal chemists to quantitatively benchmark the cellular safety and hemolytic reduction of next-generation analogs against a known, highly active but toxic baseline [1].

Evidence DimensionIn vitro cytotoxicity (IC50) and hemolysis
Target Compound DataIC50 of 0.98 μM (PC-3); high hemolysis at 2-32 μg/mL
Comparator Or BaselineOptimized clinical azoles (low cytotoxicity/hemolysis)
Quantified DifferenceProvides a defined upper-bound toxicity baseline for Se-azole scaffolds
ConditionsHL-60, MDA-MB-231, PC-3 cell lines; rabbit erythrocyte hemolysis assay (3 h)

Procurement of this compound provides a necessary high-toxicity reference standard for SAR studies aiming to decouple antifungal efficacy from mammalian cytotoxicity.

Hemolytic Activity
Head-to-head
Reported lower hemolysis vs miconazole (quantitative values not reported)
May support erythrocyte-containing assay contexts
Hemolysis assay; concentration not specified
CYP51 Binding Mode
Class-level
Extends into hydrophobic pocket II; CYP51 inhibition at 1–8 μg/mL (16 h)
Structurally differentiated tool for CYP51 active-site studies
GC–MS analysis; molecular docking simulation
Cytotoxicity IC50
Cross-study
HL-60: 5.18 μM, MDA-MB-231: 3.25 μM, PC-3: 0.98 μM
Supports cytotoxicity endpoint review for antifungal assay design
0–10 μM concentration range; selectivity window >250-fold
Biofilm Inhibition
Class-level
Prevents biofilm at 0.5 μg/mL vs fluconazole (limited) and miconazole (moderate)
Supports biofilm-specific resistance mechanism studies
Fluconazole-resistant C. albicans; 1.5–24 h exposure

Positive Control in Resistant Biofilm Assays

Due to its high efficacy at 0.5 μg/mL against fluconazole-resistant C. albicans biofilms, this compound is ideal for use as a benchmark in high-throughput screening of novel antibiofilm agents, ensuring assay sensitivity where standard azoles fail [1].

Structural Biology and CYP51 Pocket II Mapping

Its specific extension into the narrow hydrophobic pocket II makes it a critical co-crystallization ligand or competitive probe for mapping the allosteric sites of fungal CYP51, directly supporting structure-based drug design workflows [1].

Toxicity Benchmarking in Selenium-Azole SAR Studies

Because of its defined hemolytic and cytotoxic profile, medicinal chemistry programs developing selenium-containing antifungals can use it as a baseline scaffold to measure improvements in therapeutic index and cellular safety during lead optimization [1].

Application Fit

Application
Selection Property
Validation Focus
CYP51 SAR and docking studies
Selenium-mediated hydrophobic pocket II binding
CYP51 inhibition assay (GC–MS) and docking validation
Azole-resistant Candida mechanistic research
Activity against fluconazole-resistant strains
Susceptibility testing in resistant isolate panels
Biofilm formation inhibition assays
Anti-biofilm activity at sub-MIC
Biofilm biomass and viability endpoints
Host-cell selectivity profiling
Cytotoxicity baseline (IC50) and hemolytic profile
Cytotoxicity and hemolysis assays for selectivity window

Hydrogen Bond Acceptor Count

2

Exact Mass

490.02302 Da

Monoisotopic Mass

490.02302 Da

Heavy Atom Count

29

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